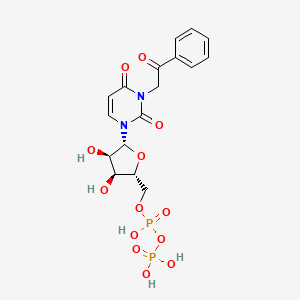

3-phenacyl-UDP

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H20N2O13P2 |

|---|---|

Molecular Weight |

522.3 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2,4-dioxo-3-phenacylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C17H20N2O13P2/c20-11(10-4-2-1-3-5-10)8-19-13(21)6-7-18(17(19)24)16-15(23)14(22)12(31-16)9-30-34(28,29)32-33(25,26)27/h1-7,12,14-16,22-23H,8-9H2,(H,28,29)(H2,25,26,27)/t12-,14-,15-,16-/m1/s1 |

InChI Key |

SEUHNFHNNANEAJ-DTZQCDIJSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)CN2C(=O)C=CN(C2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O |

Synonyms |

3-phenacyl-UDP 3-phenacyluridine diphosphate |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of 3-Phenacyl-UDP

For Immediate Release

[City, State] – [Date] – In a significant stride for researchers, scientists, and drug development professionals, a comprehensive understanding of the mechanism of action for the synthetic uracil nucleotide derivative, 3-phenacyl-UDP, has been elucidated. This technical guide provides an in-depth analysis of its biological target, functional activity, and the experimental framework used to determine its pharmacological profile.

Core Mechanism of Action: A Potent and Selective P2Y₆ Receptor Agonist

This compound has been identified as a potent and selective agonist for the human P2Y₆ receptor, a G protein-coupled receptor (GPCR) involved in various physiological and pathophysiological processes.[1] Unlike an antagonist which blocks a receptor, an agonist binds to and activates the receptor, mimicking the effect of the endogenous ligand, in this case, uridine diphosphate (UDP).

The activation of the P2Y₆ receptor by this compound initiates a downstream signaling cascade. P2Y₆ receptors are coupled to Gq/11 proteins.[2][3] Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to a variety of cellular responses.

Quantitative Analysis of Receptor Activation

The potency of this compound as a P2Y₆ receptor agonist has been quantified through in vitro pharmacological assays. The key parameter measured is the half-maximal effective concentration (EC₅₀), which represents the concentration of the agonist that produces 50% of the maximal response.

| Compound | Target Receptor | Agonist Potency (EC₅₀) | Selectivity |

| This compound | Human P2Y₆ | 70 nM | >500-fold selective |

Table 1: Quantitative data for this compound at the human P2Y₆ receptor. The data indicates that a large phenacyl substituent at the N3 position of UDP is well-tolerated by the P2Y₆ receptor, resulting in a potent and highly selective agonist.[1]

Experimental Protocols: Measuring P2Y₆ Receptor Activation

The determination of this compound's agonist activity at the P2Y₆ receptor was achieved through a functional assay that measures the accumulation of intracellular inositol phosphates (IPs), a direct consequence of P2Y₆ receptor activation via the Gq/PLC pathway.

Cell Line: 1321N1 human astrocytoma cells stably expressing the recombinant human P2Y₆ receptor were utilized. These cells provide a clean system to study the specific effects of compounds on the receptor of interest without interference from other endogenous P2Y receptors.

Assay Principle: The assay measures the accumulation of [³H]inositol phosphates in cells pre-labeled with [³H]myo-inositol. The amount of radiolabeled IPs produced is directly proportional to the activation of the P2Y₆ receptor.

Detailed Methodology:

-

Cell Culture and Seeding: 1321N1-hP2Y₆ cells are cultured in appropriate media and seeded into 24-well plates.

-

Radiolabeling: The cells are incubated with [³H]myo-inositol in inositol-free medium for 16-24 hours to allow for its incorporation into cellular phosphoinositides.

-

Compound Incubation: The cells are washed and then incubated with varying concentrations of this compound in a buffer containing LiCl. LiCl is used to inhibit inositol monophosphatase, leading to the accumulation of IPs.

-

Assay Termination and Lysis: The incubation is stopped by the addition of an acidic solution (e.g., ice-cold formic acid), and the cells are lysed.

-

Purification of Inositol Phosphates: The cell lysates are neutralized, and the [³H]inositol phosphates are separated from other radiolabeled molecules using anion-exchange chromatography columns (e.g., Dowex AG1-X8).

-

Quantification: The amount of [³H]inositol phosphates is determined by scintillation counting.

-

Data Analysis: The data is analyzed using non-linear regression to determine the EC₅₀ value for this compound.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of the P2Y₆ receptor and the experimental workflow for its functional characterization.

Figure 1: P2Y₆ Receptor Signaling Pathway.

References

3-phenacyl-UDP: A Selective Agonist for the P2Y6 Receptor

A Technical Guide for Researchers and Drug Development Professionals

Introduction: 3-phenacyl-uridine-5'-diphosphate (3-phenacyl-UDP), also known as PSB 0474, is a synthetic derivative of uridine diphosphate (UDP) that has emerged as a potent and selective agonist for the P2Y6 receptor. This G protein-coupled receptor (GPCR) is involved in a multitude of physiological and pathophysiological processes, including inflammation, immune responses, and neurotransmission. The selectivity of this compound for the P2Y6 receptor makes it a valuable tool for elucidating the receptor's functions and a potential starting point for the development of novel therapeutics targeting P2Y6-mediated pathways. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, associated signaling pathways, and detailed experimental protocols for its characterization.

Quantitative Pharmacological Data

The following table summarizes the in vitro potency of this compound and other key P2Y6 receptor ligands. This data is essential for designing experiments and interpreting results related to P2Y6 receptor activation.

| Compound | Action | Species | Assay Type | pEC50 | EC50 (nM) | Reference |

| This compound (PSB 0474) | Full Agonist | Human | IP3 functional assay | 7.2 | 70 | |

| UDP | Endogenous Agonist | Human | - | - | - | |

| MRS2693 (5-Iodo-UDP) | Full Agonist | Human | - | 7.8 | 15 |

Signaling Pathways of the P2Y6 Receptor

Activation of the P2Y6 receptor by agonists such as this compound initiates a canonical Gq/11 signaling cascade. This pathway plays a crucial role in translating the extracellular nucleotide signal into intracellular responses.

P2Y6 Receptor Signaling Cascade

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound at the P2Y6 receptor.

Experimental Workflow for P2Y6 Agonist Characterization

Synthesis of this compound

P2Y6 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the P2Y6 receptor.

Materials:

-

Membranes from cells expressing the human P2Y6 receptor.

-

Radioligand (e.g., [³H]-UDP).

-

This compound and other test compounds.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂).

-

GF/C filter plates.

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound and other competing ligands.

-

In a 96-well plate, add binding buffer, cell membranes, radioligand (at a concentration close to its Kd), and the test compound or vehicle.

-

To determine non-specific binding, include wells with a high concentration of a known P2Y6 receptor antagonist (e.g., MRS2578) or a high concentration of the unlabeled endogenous ligand (UDP).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the GF/C filter plate using a cell harvester.

-

Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

-

Dry the filters and add scintillation cocktail to each well.

-

Quantify the bound radioactivity using a microplate scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

Inositol Monophosphate (IP1) Accumulation Assay (HTRF)

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of Gq-coupled receptor activation. The Homogeneous Time-Resolved Fluorescence (HTRF) format is a sensitive and high-throughput method.

Materials:

-

Cells expressing the human P2Y6 receptor.

-

IP1-d2 conjugate (HTRF acceptor).

-

Anti-IP1 Cryptate conjugate (HTRF donor).

-

Stimulation buffer containing LiCl.

-

This compound and other test compounds.

-

White 384-well plates.

-

HTRF-compatible microplate reader.

Procedure:

-

Seed the P2Y6-expressing cells into the 384-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of this compound.

-

Remove the culture medium and add the stimulation buffer containing LiCl to the cells. LiCl inhibits the degradation of IP1.

-

Add the different concentrations of this compound to the wells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Lyse the cells according to the assay kit manufacturer's instructions.

-

Add the IP1-d2 conjugate and the anti-IP1 Cryptate conjugate to the cell lysates.

-

Incubate at room temperature for the recommended time (e.g., 1 hour) to allow for the competitive binding to occur.

-

Measure the HTRF signal at 620 nm (Cryptate emission) and 665 nm (d2 emission) using a compatible plate reader.

-

Calculate the 665/620 nm ratio, which is inversely proportional to the amount of IP1 produced.

-

Determine the EC50 value of this compound from the concentration-response curve.

Intracellular Calcium Mobilization Assay

This assay directly measures the transient increase in intracellular calcium concentration following P2Y6 receptor activation.

Materials:

-

Cells expressing the human P2Y6 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound and other test compounds.

-

Black, clear-bottom 96-well or 384-well plates.

-

Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation).

Procedure:

-

Seed the P2Y6-expressing cells into the plates and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

-

Wash the cells with the assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and allow it to equilibrate.

-

Establish a baseline fluorescence reading.

-

Use the integrated liquid handler to add different concentrations of this compound to the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

The peak fluorescence intensity following agonist addition corresponds to the maximal calcium response.

-

Analyze the data to generate concentration-response curves and determine the EC50 value of this compound.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated ERK1/2, a downstream target in the P2Y6 signaling pathway, using Western blotting.

Materials:

-

Cells expressing the human P2Y6 receptor.

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and Western blot transfer system.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Seed P2Y6-expressing cells and grow to near confluence.

-

Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.

-

Stimulate the cells with various concentrations of this compound for a specific time (e.g., 5-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and detect the signal using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with the anti-total-ERK1/2 antibody, or run a parallel gel.

-

Quantify the band intensities to determine the fold-increase in ERK1/2 phosphorylation relative to the unstimulated control.

Conclusion

This compound is a valuable pharmacological tool for studying the P2Y6 receptor. Its selectivity allows for the specific interrogation of P2Y6-mediated signaling pathways and their physiological roles. The experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to characterize the effects of this compound and to screen for novel modulators of the P2Y6 receptor. A thorough understanding of the pharmacology and signaling of this receptor, facilitated by selective agonists like this compound, is crucial for advancing our knowledge of purinergic signaling and for the development of new therapeutic strategies.

The Role of 3-Phenacyl-UDP in Purinergic Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-phenacyl-uridine 5'-diphosphate (3-phenacyl-UDP), a key pharmacological tool in the study of purinergic signaling. We will explore its mechanism of action, its role in specific signaling pathways, and provide detailed experimental protocols for its characterization.

Introduction to this compound and P2Y6 Receptors

This compound, also known as PSB 0474, is a potent and selective agonist for the P2Y6 receptor, a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors.[1][2] The endogenous ligand for the P2Y6 receptor is uridine 5'-diphosphate (UDP). P2Y receptors are broadly classified into two subfamilies based on their G protein coupling: the Gq-coupled receptors (P2Y1, P2Y2, P2Y4, P2Y6, and P2Y11) and the Gi-coupled receptors (P2Y12, P2Y13, and P2Y14). The P2Y6 receptor, being Gq-coupled, primarily signals through the activation of phospholipase C (PLC).

Pharmacological Profile of this compound

This compound is widely used in research due to its selectivity for the P2Y6 receptor over other P2Y receptor subtypes. This selectivity allows for the specific interrogation of P2Y6-mediated signaling pathways.

Quantitative Data Summary

The following table summarizes the key pharmacological parameters of this compound.

| Parameter | Receptor | Value | Species | Assay Type | Reference |

| EC50 | P2Y6 | 70 nM | Human | Calcium Mobilization | [1][2] |

| pEC50 | P2Y6 | 7.2 | Human | IP3 Functional Assay |

Further research is needed to populate data on binding affinity (Ki) and selectivity against a full panel of P2Y receptors.

Signaling Pathways Activated by this compound

Activation of the P2Y6 receptor by this compound initiates a cascade of intracellular events. The primary signaling pathway involves the activation of the Gq protein, leading to downstream second messenger generation. Additionally, evidence suggests the involvement of other signaling molecules.

Gq/Phospholipase C Pathway

The canonical signaling pathway for the P2Y6 receptor is initiated by the activation of a heterotrimeric Gq protein. This leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.

Downstream Signaling: NF-κB and Rho Activation

Beyond the primary Gq/PLC pathway, activation of the P2Y6 receptor by agonists like UDP has been shown to engage other important signaling pathways, including the activation of the transcription factor NF-κB and the small GTPase Rho. These pathways are crucial in mediating inflammatory responses and cell survival.

Key Cellular Functions Modulated by this compound

Through the activation of these signaling pathways, this compound influences a range of cellular processes, particularly in the context of the nervous and immune systems.

-

Nitric Oxide (NO) Release: In glial cells such as astrocytes and microglia, this compound has been shown to increase the release of nitric oxide, a key signaling molecule involved in neurotransmission and inflammation.[1]

-

Apoptosis: Studies have indicated that this compound can induce apoptosis in astrocytes.[1]

-

Phagocytosis: P2Y6 receptor activation is implicated in the regulation of microglial phagocytosis, a critical process in the brain's response to injury and disease.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following P2Y6 receptor activation.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon binding of calcium, the dye's fluorescence properties change, which can be measured using a fluorescence plate reader or microscope.

Materials:

-

Cells expressing the P2Y6 receptor (e.g., 1321N1 astrocytoma cells)

-

This compound stock solution

-

Fura-2 AM or Fluo-4 AM

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Plating: Seed cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM (2-5 µM) or Fluo-4 AM (1-4 µM) and Pluronic F-127 (0.02%) in HBSS.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

-

Assay:

-

Add 100 µL of HBSS to each well.

-

Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Measure the baseline fluorescence for a set period.

-

Automatically inject a solution of this compound at various concentrations.

-

Continue to measure the fluorescence intensity over time to capture the calcium transient.

-

-

Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Calculate the peak response for each concentration and plot a dose-response curve to determine the EC50 value.

Nitric Oxide (NO) Measurement (Griess Assay)

This assay quantifies the amount of nitric oxide produced by cells by measuring the concentration of its stable metabolite, nitrite.

Principle: The Griess reagent reacts with nitrite in the sample to form a colored azo compound, the absorbance of which can be measured spectrophotometrically at 540-570 nm.

Materials:

-

Astrocyte or microglial cell cultures

-

This compound

-

Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite standard solution

-

96-well clear plates

-

Microplate reader

Procedure:

-

Cell Treatment: Plate cells and treat with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Sample Collection: Collect the cell culture supernatant.

-

Standard Curve Preparation: Prepare a standard curve of sodium nitrite in culture medium ranging from 1 to 100 µM.

-

Griess Reaction:

-

Add 50 µL of the cell supernatant or standard to a 96-well plate.

-

Add 50 µL of sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine solution and incubate for another 5-10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Use the standard curve to determine the nitrite concentration in each sample.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

-

Astrocyte or other relevant cell types

-

This compound

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI) solution

-

1X Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired time to induce apoptosis.

-

Cell Harvesting:

-

For adherent cells, gently detach them using trypsin-EDTA.

-

Collect both adherent and floating cells and pellet them by centrifugation.

-

-

Washing: Wash the cells twice with cold PBS.

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

-

FITC signal (Annexin V) is typically detected in the FL1 channel.

-

PI signal is typically detected in the FL2 or FL3 channel.

-

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

This compound is an invaluable tool for the specific investigation of P2Y6 receptor-mediated signaling. Its selectivity allows for the detailed dissection of the downstream pathways activated by this receptor, including the canonical Gq/PLC/Ca2+ cascade and the more recently identified NF-κB and Rho pathways. The experimental protocols provided in this guide offer a starting point for researchers to further explore the diverse physiological and pathophysiological roles of the P2Y6 receptor in various cellular contexts. Further characterization of the complete pharmacological profile of this compound, including its binding affinity and selectivity across all P2Y receptor subtypes, will continue to enhance its utility in purinergic signaling research and drug discovery.

References

Investigating the Downstream Effects of P2Y6 Receptor Activation by 3-phenacyl-UDP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream signaling and cellular effects initiated by the activation of the P2Y6 receptor, with a specific focus on the synthetic agonist 3-phenacyl-UDP. This document details the primary signaling cascades, offers meticulously outlined experimental protocols for their investigation, and presents quantitative data for key pharmacological agents.

Introduction to the P2Y6 Receptor

The P2Y6 receptor is a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors.[1] Its endogenous ligand is uridine diphosphate (UDP).[1] The activation of the P2Y6 receptor is implicated in a diverse array of physiological and pathophysiological processes, including immune responses, cell migration, and tissue repair.[1][2] Consequently, the P2Y6 receptor has emerged as a promising therapeutic target for various diseases.

The Synthetic Agonist: this compound

This compound is a potent and selective synthetic agonist of the P2Y6 receptor. Its utility in research lies in its ability to specifically trigger P2Y6-mediated signaling pathways, allowing for the detailed investigation of their downstream consequences.

Data Presentation: Pharmacological Profile of P2Y6 Receptor Ligands

The following table summarizes the quantitative data for the endogenous ligand UDP and the synthetic agonist this compound, facilitating a comparative analysis of their potency.

| Ligand | Receptor | Species | Assay Type | Potency (pEC50) | Reference |

| UDP | P2Y6 | Human | Inositol Phosphate Accumulation | 6.8 | [3] |

| This compound | P2Y6 | Human | Inositol Phosphate Accumulation | 7.2 | [3] |

P2Y6 Receptor Signaling Pathways

Activation of the P2Y6 receptor by agonists such as this compound initiates two primary signaling cascades through its coupling to heterotrimeric G proteins, specifically Gαq and Gα12/13.[2][4]

Gαq-Mediated Pathway

The Gαq pathway is a canonical signaling cascade for many GPCRs, leading to an increase in intracellular calcium.

Gα12/13-Mediated Pathway

The Gα12/13 pathway primarily influences the actin cytoskeleton through the activation of the small GTPase RhoA.

Experimental Protocols

To investigate the downstream effects of P2Y6 receptor activation by this compound, several key experimental methodologies can be employed.

Intracellular Calcium Mobilization Assay

This protocol details the measurement of intracellular calcium flux, a primary downstream event of Gαq activation.

Detailed Methodology:

-

Cell Seeding: Seed cells (e.g., HEK293 or CHO cells stably expressing the human P2Y6 receptor) in a 96-well black, clear-bottom plate at a density of 50,000 cells/well and culture overnight.

-

Dye Loading: Prepare a Fura-2 AM loading solution (2 µM Fura-2 AM, 0.02% Pluronic F-127 in HBSS). Remove the culture medium and add 100 µL of the loading solution to each well.

-

Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark.

-

Washing: Gently wash the cells twice with 100 µL of HBSS.

-

Measurement: Place the plate in a fluorescence plate reader equipped with dual excitation filters (340 nm and 380 nm) and a single emission filter (510 nm).

-

Agonist Addition: After establishing a stable baseline fluorescence reading for 30 seconds, inject 20 µL of this compound at the desired concentration.

-

Data Acquisition: Continue to record fluorescence at both excitation wavelengths for at least 2 minutes.

-

Analysis: Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm. The change in this ratio over time reflects the change in intracellular calcium concentration.

Inositol Phosphate (IP1) Accumulation Assay

This assay provides a more direct measure of PLCβ activity by quantifying the accumulation of a stable downstream metabolite of IP3.

Detailed Methodology:

-

Cell Seeding: Seed P2Y6-expressing cells in a 96-well white plate and culture to confluency.

-

Cell Stimulation: Remove the culture medium and replace it with stimulation buffer containing a range of this compound concentrations and LiCl (10 mM, to inhibit IP1 degradation).

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Lysis and Detection: Lyse the cells and measure IP1 levels using a commercially available HTRF-based IP-One assay kit according to the manufacturer's instructions.

-

Analysis: Generate a dose-response curve by plotting the HTRF signal against the logarithm of the this compound concentration to determine the EC50 value.

Western Blotting for Phosphorylated Cofilin

This protocol allows for the detection of changes in the phosphorylation state of cofilin, a key downstream effector of the Gα12/13-Rho-ROCK pathway.

Detailed Methodology:

-

Cell Treatment and Lysis: Treat P2Y6-expressing cells with 10 µM this compound for 0, 5, 15, and 30 minutes. Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated cofilin (Ser3) (e.g., 1:1000 dilution in 5% BSA/TBST).

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against total cofilin to normalize for protein loading.

Conclusion

This technical guide provides a foundational framework for investigating the downstream effects of P2Y6 receptor activation by this compound. The detailed signaling pathways, quantitative data, and experimental protocols herein serve as a valuable resource for researchers in academia and industry. A thorough understanding of these mechanisms is crucial for the development of novel therapeutics targeting the P2Y6 receptor.

References

- 1. lupinepublishers.com [lupinepublishers.com]

- 2. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 3-Phenacyl-UDP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-phenacyl-uridine-5'-diphosphate (3-phenacyl-UDP), a potent and selective agonist for the P2Y6 receptor. This document outlines its biological activity, the signaling pathways it modulates, and detailed experimental methodologies for its study.

Core Concepts: Structure and Selectivity

This compound is a synthetic derivative of uridine diphosphate (UDP) characterized by the addition of a bulky phenacyl group at the N3 position of the uracil ring. This structural modification is pivotal to its pharmacological profile, dramatically enhancing its potency and selectivity for the human P2Y6 receptor over other P2Y receptor subtypes.

The key SAR finding is that while substitutions at the N3 position of uracil nucleotides are generally poorly tolerated by P2Y2 and P2Y4 receptors, the large phenacyl substituent is well-accommodated by the P2Y6 receptor. This leads to a significant increase in agonist activity at P2Y6, transforming the moderately active endogenous ligand UDP into a highly potent and selective tool for studying this receptor.

Quantitative Data Summary

The biological activity of this compound has been quantified, demonstrating its high potency and selectivity for the P2Y6 receptor. The following table summarizes the key activity data.

| Compound | Target Receptor | Agonist Activity (EC50) | Selectivity | Reference |

| This compound | Human P2Y6 | 70 nM | >500-fold vs. P2Y2 & P2Y4 | [El-Tayeb et al., 2006] |

| Uridine Diphosphate (UDP) | Human P2Y6 | ~300 nM | - | [El-Tayeb et al., 2006] |

| Uridine Triphosphate (UTP) | Human P2Y2 | Potent Agonist | - | [El-Tayeb et al., 2006] |

| Uridine Triphosphate (UTP) | Human P2Y4 | Potent Agonist | - | [El-Tayeb et al., 2006] |

Signaling Pathway of this compound at the P2Y6 Receptor

Activation of the P2Y6 receptor by this compound initiates a well-defined intracellular signaling cascade. The P2Y6 receptor is a G-protein coupled receptor (GPCR) that couples to the Gq/11 family of G proteins. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is central to the various physiological responses mediated by the P2Y6 receptor.

Experimental Protocols

Synthesis of this compound (Representative Protocol)

Materials:

-

Uridine-5'-diphosphate (UDP) sodium salt

-

Phenacyl bromide

-

A suitable base (e.g., potassium carbonate, K2CO3)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide, DMF)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Solvents for HPLC (e.g., triethylammonium bicarbonate buffer, acetonitrile)

-

Lyophilizer

Procedure:

-

Reaction Setup: Dissolve UDP sodium salt in anhydrous DMF. Add an excess of a mild base, such as K2CO3, to the solution.

-

Alkylation: To the stirred suspension, add a solution of phenacyl bromide in anhydrous DMF dropwise at room temperature.

-

Reaction Monitoring: Allow the reaction to proceed for several hours to overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or analytical HPLC.

-

Workup: Once the reaction is complete, filter the mixture to remove the inorganic base. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by preparative RP-HPLC. A gradient of acetonitrile in a suitable buffer (e.g., triethylammonium bicarbonate) is typically used for elution.

-

Characterization and Final Product Preparation: Fractions containing the pure product are collected, pooled, and the solvent is removed by lyophilization to yield this compound as a solid. The final product should be characterized by NMR (¹H, ³¹P) and mass spectrometry to confirm its structure and purity.

P2Y Receptor Agonist Activity Assay (Inositol Phosphate Accumulation)

This protocol is based on the method described by El-Tayeb et al. (2006) for determining the potency of P2Y receptor agonists.

Materials:

-

1321N1 astrocytoma cells stably expressing the human P2Y2, P2Y4, or P2Y6 receptor.

-

Cell culture medium (e.g., DMEM) with appropriate supplements.

-

[³H]myo-inositol.

-

Assay buffer (e.g., HEPES-buffered saline).

-

This compound and other test compounds.

-

Dowex AG1-X8 resin.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Cell Culture and Labeling: Plate the transfected 1321N1 cells in multi-well plates and grow to near confluency. The cells are then labeled overnight with [³H]myo-inositol in an inositol-free medium.

-

Agonist Stimulation: Prior to the assay, wash the cells with assay buffer. Add varying concentrations of this compound or other test agonists to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Extraction of Inositol Phosphates: Terminate the stimulation by aspirating the medium and adding a cold solution of perchloric acid or another suitable extraction buffer.

-

Separation of Inositol Phosphates: Transfer the cell lysates to tubes containing a slurry of Dowex AG1-X8 resin. The negatively charged inositol phosphates bind to the anion-exchange resin.

-

Elution and Quantification: Wash the resin to remove unbound [³H]myo-inositol. Elute the total [³H]inositol phosphates with a high salt buffer (e.g., ammonium formate/formic acid).

-

Data Analysis: Add the eluate to a scintillation cocktail and measure the radioactivity using a scintillation counter. Plot the concentration-response curves and calculate the EC50 values for each agonist.

Conclusion

The addition of a phenacyl group at the N3 position of UDP is a key structural modification that confers high potency and selectivity for the P2Y6 receptor. This makes this compound an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the P2Y6 receptor. The experimental protocols outlined in this guide provide a framework for the synthesis and functional characterization of this compound and related compounds, facilitating further research in this area.

The Agonist Effect of 3-Phenacyl-UDP on Intracellular Calcium Mobilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic nucleotide analogue, 3-phenacyl-UDP, and its role as a potent and selective agonist for the P2Y6 receptor, leading to the mobilization of intracellular calcium. This document summarizes key quantitative data, details experimental methodologies for assessing its activity, and visualizes the underlying signaling pathways.

Core Concepts: P2Y6 Receptor Activation and Calcium Signaling

The P2Y6 receptor is a G protein-coupled receptor (GPCR) that is endogenously activated by uridine diphosphate (UDP).[1] Like other P2Y receptors of its subclass (P2Y1, P2Y2, P2Y4, and P2Y11), the P2Y6 receptor primarily couples to Gq/11 proteins.[2] Activation of this signaling cascade initiates a well-defined pathway culminating in the release of calcium from intracellular stores.

Upon agonist binding, the Gq protein activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytosol. This elevation of intracellular calcium is a critical signaling event that mediates a variety of cellular responses.[2]

Quantitative Analysis of this compound Activity

This compound has been identified as a highly potent and selective full agonist for the human P2Y6 receptor. Its efficacy in stimulating intracellular calcium mobilization has been quantitatively assessed, demonstrating its superiority over the endogenous ligand, UDP, in certain contexts. The key quantitative metric for agonist potency is the half-maximal effective concentration (EC50), which represents the concentration of an agonist that produces 50% of the maximal response.

| Compound | Receptor Target | Cell Line | Assay Type | EC50 (nM) | pEC50 | Reference |

| This compound | Human P2Y6 | 1321N1 Astrocytoma (stably expressing hP2Y6) | Intracellular Calcium Mobilization | 70 | 7.2 | [3] |

| UDP | Human P2Y6 | 1321N1 Astrocytoma (stably expressing hP2Y6) | Intracellular Calcium Mobilization | 300 | 6.5 | [3] |

Table 1: Potency of this compound and UDP at the human P2Y6 receptor.

Experimental Protocol: Intracellular Calcium Mobilization Assay

The following protocol outlines a standard methodology for measuring the intracellular calcium mobilization induced by this compound in a recombinant cell line expressing the P2Y6 receptor. This method is based on the procedures described in the characterization of novel P2Y receptor agonists.[3]

1. Cell Culture and Preparation:

-

Cell Line: Human 1321N1 astrocytoma cells stably transfected with the human P2Y6 receptor cDNA.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

-

Cell Plating: Seed cells in 96-well, black-walled, clear-bottom microplates at a density that allows for a confluent monolayer on the day of the experiment. Incubate at 37°C in a humidified atmosphere of 5% CO2.

2. Fluorescent Calcium Indicator Loading:

-

Dye Preparation: Prepare a loading buffer solution containing a fluorescent calcium indicator such as Fura-2 AM or Fluo-4 AM in a suitable buffer (e.g., Krebs-Ringer-HEPES).

-

Cell Loading: Aspirate the culture medium from the wells and wash the cells with the buffer. Add the loading buffer containing the fluorescent dye to each well and incubate for a specified time (e.g., 60 minutes) at 37°C in the dark to allow for dye uptake and de-esterification.

-

Washing: After incubation, wash the cells multiple times with the buffer to remove extracellular dye.

3. Agonist Preparation:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Serial Dilutions: Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations to be tested for the dose-response curve.

4. Measurement of Intracellular Calcium:

-

Instrumentation: Use a fluorescence plate reader equipped with an automated injection system (e.g., a FlexStation).

-

Assay Procedure:

-

Place the 96-well plate containing the dye-loaded cells into the plate reader.

-

Establish a stable baseline fluorescence reading for a set period.

-

Use the automated injector to add the different concentrations of this compound to the wells.

-

Immediately begin recording the fluorescence intensity over time. For Fura-2, this involves ratiometric measurement at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm. For Fluo-4, excitation is typically at 485 nm and emission at 525 nm.

-

The change in fluorescence intensity or ratio corresponds to the change in intracellular calcium concentration.

-

5. Data Analysis:

-

Response Calculation: The response is typically calculated as the peak fluorescence intensity after agonist addition minus the baseline fluorescence.

-

Dose-Response Curve: Plot the response against the logarithm of the this compound concentration.

-

EC50 Determination: Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 value.

Visualizing the Molecular Pathway and Experimental Workflow

To further elucidate the mechanisms and procedures discussed, the following diagrams are provided.

Conclusion

This compound is a valuable pharmacological tool for the study of P2Y6 receptor function. Its high potency and selectivity make it an ideal agonist for inducing and investigating the downstream signaling events of P2Y6 activation, most notably the mobilization of intracellular calcium. The provided data and experimental protocols serve as a comprehensive resource for researchers aiming to utilize this compound in their studies of purinergic signaling and its physiological and pathophysiological roles.

References

- 1. guidetopharmacology.org [guidetopharmacology.org]

- 2. Structure activity relationship of uridine 5′-diphosphate analogues at the human P2Y6 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of uracil nucleotide derivatives and analogues as agonists at human P2Y2, P2Y4, and P2Y6 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Physiological Functions of the P2Y6 Receptor with 3-phenacyl-UDP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the P2Y6 receptor, a G protein-coupled receptor (GPCR) with emerging roles in inflammation, immune response, and cellular migration. We focus on the utility of 3-phenacyl-UDP, a potent and selective agonist, as a tool to elucidate the physiological and pathophysiological functions of this receptor. This document outlines the core signaling pathways, presents detailed experimental protocols, and summarizes key quantitative data to facilitate further research and drug development efforts targeting the P2Y6 receptor.

Introduction to the P2Y6 Receptor and this compound

The P2Y6 receptor is a member of the P2Y family of purinergic receptors, which are activated by extracellular nucleotides. Its endogenous agonist is uridine diphosphate (UDP). The P2Y6 receptor is expressed in a variety of tissues and cell types, including immune cells like microglia and neutrophils, as well as in smooth muscle and epithelial cells. Activation of the P2Y6 receptor has been linked to several physiological processes, including the promotion of phagocytosis by microglia, regulation of inflammatory responses, and control of cell migration.

This compound is a synthetic analog of UDP that has been characterized as a potent and selective agonist for the P2Y6 receptor. Its selectivity and potency make it a valuable pharmacological tool for studying the specific roles of the P2Y6 receptor, distinguishing its functions from those of other P2Y receptor subtypes.

P2Y6 Receptor Signaling Pathways

Activation of the P2Y6 receptor by an agonist such as this compound initiates a dual signaling cascade through the coupling to two distinct G protein families: Gαq and Gα12/13.

Gαq-Mediated Pathway

The canonical signaling pathway for the P2Y6 receptor is mediated by its coupling to Gαq proteins. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The subsequent rise in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), leading to the phosphorylation of downstream target proteins and a variety of cellular responses.

Gα13-Mediated Pathway

In addition to the Gαq pathway, the P2Y6 receptor can also couple to Gα13.[1] This interaction leads to the activation of the small GTPase RhoA. Activated RhoA, in turn, stimulates Rho-associated kinase (ROCK). The RhoA/ROCK pathway is a key regulator of the actin cytoskeleton, and its activation by the P2Y6 receptor has been shown to be involved in the formation of membrane protrusions and the control of cell migration.[1]

Quantitative Data for this compound

The following table summarizes the key quantitative data for the interaction of this compound with the P2Y6 receptor.

| Parameter | Value | Cell System/Assay | Reference |

| EC50 | 70 nM | Not specified | |

| Agonist Type | Potent and Selective Agonist | Not specified |

Experimental Protocols

Detailed methodologies for key experiments to probe the physiological functions of the P2Y6 receptor using this compound are provided below.

Intracellular Calcium Mobilization Assay

This assay is a primary method for confirming the activation of the Gαq pathway following P2Y6 receptor stimulation.

Objective: To measure the increase in intracellular calcium concentration in response to stimulation with this compound.

Materials:

-

Cells expressing the P2Y6 receptor (e.g., HEK293 cells stably expressing P2Y6, or a relevant primary cell type).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

This compound stock solution.

-

A fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR).

Protocol:

-

Cell Plating: Seed the P2Y6-expressing cells into a 96-well or 384-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM in HBSS. Remove the cell culture medium and add the dye loading buffer to each well. Incubate the plate at 37°C for 1 hour.

-

Washing: After incubation, gently wash the cells twice with HBSS to remove any excess extracellular dye.

-

Assay: Place the plate into the fluorescence plate reader. Set the instrument to record fluorescence intensity over time (e.g., excitation at 494 nm, emission at 516 nm).

-

Baseline Reading: Record a stable baseline fluorescence for each well for 10-20 seconds.

-

Compound Addition: Use the instrument's integrated liquid handler to add varying concentrations of this compound to the wells.

-

Data Acquisition: Continue to record the fluorescence intensity for at least 2-3 minutes to capture the peak calcium response.

-

Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium. Calculate the peak response for each concentration of this compound and plot a dose-response curve to determine the EC50.

RhoA Activation Assay (G-LISA)

This assay quantifies the activation of the Gα13 pathway by measuring the amount of active, GTP-bound RhoA.

Objective: To determine if this compound stimulates RhoA activation in P2Y6-expressing cells.

Materials:

-

Cells expressing the P2Y6 receptor.

-

RhoA G-LISA Activation Assay Kit (colorimetric or luminescence-based).

-

This compound stock solution.

-

Phosphate-buffered saline (PBS).

Protocol:

-

Cell Culture and Treatment: Culture P2Y6-expressing cells to near confluency. Starve the cells in serum-free media for 2-4 hours before the experiment.

-

Stimulation: Treat the cells with this compound at a predetermined concentration (e.g., 10x EC50) for a short time course (e.g., 0, 2, 5, 10, 30 minutes) at 37°C.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using the lysis buffer provided in the G-LISA kit.

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

G-LISA Assay: a. Add equal protein amounts of each lysate to the wells of the Rho-GTP affinity plate provided in the kit. b. Incubate the plate to allow the active, GTP-bound RhoA to bind to the plate. c. Wash the wells to remove unbound proteins. d. Add a specific anti-RhoA antibody to the wells. e. Add a secondary antibody conjugated to horseradish peroxidase (HRP). f. Add the HRP substrate and measure the absorbance (colorimetric) or luminescence in a plate reader.

-

Data Analysis: The signal is directly proportional to the amount of active RhoA in the cell lysate. Compare the signal from this compound-treated cells to that of untreated cells.

Microglial Phagocytosis Assay

This assay assesses a key physiological function of P2Y6 receptor activation in immune cells.

Objective: To measure the effect of this compound on the phagocytic activity of microglia.

Materials:

-

Primary microglia or a microglial cell line (e.g., BV-2).

-

Fluorescently labeled particles (e.g., fluorescent microspheres or pHrodo Zymosan particles).

-

This compound stock solution.

-

Culture medium.

-

A fluorescence microscope or a flow cytometer.

Protocol:

-

Cell Plating: Plate microglia in a multi-well plate and allow them to adhere.

-

Pre-treatment: Treat the microglia with this compound at various concentrations for a specified time (e.g., 1 hour) at 37°C. Include an untreated control.

-

Phagocytosis Induction: Add the fluorescently labeled particles to each well and incubate for 1-2 hours to allow for phagocytosis.

-

Washing: Gently wash the cells multiple times with PBS to remove any non-ingested particles. A quenching solution can be used to quench the fluorescence of extracellular particles if necessary.

-

Quantification:

-

Fluorescence Microscopy: Capture images of multiple fields for each condition. Quantify the number of ingested particles per cell or the total fluorescence intensity per cell.

-

Flow Cytometry: Detach the cells and analyze them using a flow cytometer. The fluorescence intensity of the cells is proportional to the amount of phagocytosed material.

-

-

Data Analysis: Compare the phagocytic activity in this compound-treated cells to the untreated control cells.

Conclusion

This compound serves as a critical tool for dissecting the multifaceted roles of the P2Y6 receptor. By activating both Gαq and Gα13 signaling pathways, this potent and selective agonist allows for the detailed investigation of P2Y6-mediated physiological functions, from intracellular calcium signaling to complex cellular behaviors like phagocytosis and migration. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the P2Y6 receptor in inflammatory and immune-related disorders.

References

3-Phenacyl-UDP: A Technical Guide for its Application as a Selective P2Y6 Receptor Agagonist Research Tool

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenacyl-uridine-5'-diphosphate (3-phenacyl-UDP) is a synthetic analog of uridine diphosphate (UDP) that has emerged as a valuable research tool for studying the P2Y6 receptor. This G protein-coupled receptor (GPCR) is involved in a variety of physiological and pathophysiological processes, including inflammation, immune responses, and neurotransmission. The discovery and characterization of potent and selective agonists like this compound have been instrumental in elucidating the specific roles of the P2Y6 receptor. This technical guide provides an in-depth overview of this compound, including its discovery, initial characterization, relevant experimental protocols, and a summary of its quantitative data.

Discovery and Initial Characterization

This compound was first synthesized and characterized by El-Tayeb and colleagues in 2006 as part of a study focused on developing selective agonists for pyrimidinergic P2Y receptors. Their work identified this compound as a potent and selective agonist for the human P2Y6 receptor.[1][2]

Chemical Structure

A 2D structure of this compound will be presented here.

Caption: Chemical structure of this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity for the P2Y6 receptor.

| Compound | Receptor | Agonist Activity (EC50) | Selectivity | Reference |

| This compound | Human P2Y6 | 70 nM | Highly selective for P2Y6 over other P2Y subtypes. | [1][2] |

| UDP | Human P2Y6 | ~300 nM | Also activates P2Y14 receptor. | [1] |

Signaling Pathway

Activation of the P2Y6 receptor by this compound initiates a well-defined signaling cascade. The P2Y6 receptor is coupled to the Gq/11 family of G proteins. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ concentration triggers various downstream cellular responses.

Caption: P2Y6 Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound as a research tool.

Synthesis of this compound

While the specific, step-by-step protocol is detailed in the original publication by El-Tayeb et al. (2006), the general synthesis involves the alkylation of the N3 position of UDP with a phenacyl halide (e.g., 2-bromoacetophenone) in an appropriate solvent.

General Workflow for Synthesis:

Caption: General Synthesis Workflow for this compound.

Intracellular Calcium Mobilization Assay

This assay is used to determine the potency of this compound in activating the P2Y6 receptor by measuring the resulting increase in intracellular calcium concentration.

Materials:

-

Human astrocytoma cells (e.g., 1321N1) stably expressing the human P2Y6 receptor.

-

Cell culture medium (e.g., DMEM) with supplements.

-

Fura-2 AM or Fluo-4 AM calcium indicator dye.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

This compound stock solution.

-

96-well black, clear-bottom microplates.

-

Fluorescence plate reader with automated injection capabilities.

Protocol:

-

Cell Seeding: Seed the P2Y6 receptor-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Wash the cells with HBSS and then incubate them with a solution of Fura-2 AM or Fluo-4 AM in HBSS for 30-60 minutes at 37°C in the dark.

-

Washing: Gently wash the cells with HBSS to remove excess dye.

-

Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

-

Agonist Addition: Use the automated injector to add varying concentrations of this compound to the wells.

-

Data Acquisition: Immediately after agonist addition, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Plot the peak fluorescence change against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Inositol Phosphate Accumulation Assay

This assay provides a direct measure of PLC activation downstream of P2Y6 receptor stimulation.

Materials:

-

P2Y6 receptor-expressing cells.

-

Inositol-free cell culture medium.

-

[³H]myo-inositol.

-

LiCl solution.

-

This compound stock solution.

-

Formic acid.

-

Ammonium hydroxide.

-

Dowex AG1-X8 resin.

-

Scintillation cocktail and counter.

Protocol:

-

Cell Labeling: Plate the cells and label them overnight with [³H]myo-inositol in inositol-free medium.

-

Pre-incubation: Wash the cells and pre-incubate them with a buffer containing LiCl for 15-30 minutes. LiCl inhibits the degradation of inositol phosphates.

-

Stimulation: Add varying concentrations of this compound and incubate for a defined period (e.g., 30-60 minutes).

-

Extraction: Stop the reaction by adding ice-cold formic acid.

-

Neutralization: Neutralize the samples with ammonium hydroxide.

-

Purification: Apply the samples to Dowex AG1-X8 columns to separate the [³H]inositol phosphates from free [³H]myo-inositol.

-

Quantification: Elute the [³H]inositol phosphates and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of [³H]inositol phosphates produced against the logarithm of the this compound concentration to determine the EC50 value.

Macrophage IL-8 Release Assay

This functional assay can be used to investigate the downstream inflammatory effects of P2Y6 receptor activation by this compound in immune cells.

Materials:

-

Macrophage cell line (e.g., THP-1 differentiated into macrophages) or primary macrophages.

-

Cell culture medium (e.g., RPMI-1640) with supplements.

-

This compound stock solution.

-

Lipopolysaccharide (LPS) for priming (optional).

-

Human IL-8 ELISA kit.

Protocol:

-

Cell Culture and Differentiation: Culture and differentiate THP-1 monocytes into macrophages using PMA.

-

Priming (Optional): In some experimental setups, macrophages may be primed with a low concentration of LPS to enhance the inflammatory response.

-

Stimulation: Treat the macrophages with varying concentrations of this compound for a specific time period (e.g., 4-24 hours).

-

Supernatant Collection: After incubation, collect the cell culture supernatants.

-

ELISA: Quantify the concentration of IL-8 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the concentration of IL-8 released against the concentration of this compound to assess the dose-dependent effect on this inflammatory cytokine.

Conclusion

This compound is a potent and selective P2Y6 receptor agonist that serves as an invaluable tool for researchers investigating the physiological and pathological roles of this receptor. Its well-defined mechanism of action and the availability of robust experimental protocols for its use facilitate the detailed study of P2Y6-mediated signaling and its downstream functional consequences. This technical guide provides a comprehensive resource for the effective application of this compound in a research setting.

References

Methodological & Application

Application Notes and Protocols for 3-phenacyl-UDP in In Vitro Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive guide for the use of 3-phenacyl-UDP in in vitro cell culture experiments. It is critical to note that while initially investigated in the context of various purinergic receptors, This compound is a potent and selective agonist of the P2Y6 receptor . It is largely inactive at other P2Y receptors, including the P2Y14 receptor. Therefore, its application in cell culture is primarily for the specific activation of P2Y6-mediated signaling pathways.

The P2Y6 receptor is a G protein-coupled receptor (GPCR) activated by uridine diphosphate (UDP). Its activation is involved in a multitude of physiological and pathological processes, including inflammation, immune responses, cell migration, and phagocytosis. This compound, as a stable and selective agonist, is an invaluable tool for elucidating the roles of the P2Y6 receptor in these processes.

Mechanism of Action: P2Y6 Receptor Signaling

Activation of the P2Y6 receptor by this compound initiates a cascade of intracellular signaling events. The P2Y6 receptor primarily couples to Gq/11 and Gα13 proteins.

-

Gq/11 Pathway: Activation of Gq/11 leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the presence of DAG activate protein kinase C (PKC).[1][2][3]

-

Gα13 Pathway: Coupling to Gα13 activates the RhoA/ROCK signaling pathway, which plays a crucial role in cytoskeletal rearrangements, such as the formation of filopodia and focal adhesions, thereby promoting cell migration.[1]

These signaling pathways ultimately lead to the activation of downstream transcription factors like NF-κB and NFATc2, modulating the expression of genes involved in inflammation and immune responses, such as cytokines and adhesion molecules.[3][4]

P2Y6 Signaling Pathway Diagram

Caption: P2Y6 receptor signaling cascade.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound in various in vitro assays.

Table 1: Potency of this compound at the P2Y6 Receptor

| Parameter | Value | Cell Line/System | Reference |

| EC50 | 70 nM | Astrocytes and microglia | [5] |

Table 2: Functional Effects of this compound in Cell-Based Assays

| Cell Type | Assay | This compound Concentration | Observed Effect | Reference |

| A549 (human lung cancer) | Cell Migration | 10 µM | Increased cell migration | [1] |

| Caco-2 (colorectal cancer) | Cell Migration | 10 µM | Increased cell migration | [1] |

| Bone Marrow-Derived Macrophages (BMMs) | IL-12p40 Production | 10 µM (priming) | Potentiated Df-induced IL-12p40 production | [4] |

| Microglia | Phagocytosis | Concentration-dependent | Triggered microglial phagocytosis | [6][7] |

| Vascular Endothelial Cells | NF-κB Activation | Not specified | Induced NF-κB activation and IL-8 expression | [3] |

| Airway Epithelial Cells | IL-6 and IL-8 Production | Not specified | Induced production of IL-6 and IL-8 | [3] |

Experimental Protocols

Here we provide detailed protocols for key experiments using this compound.

General Experimental Workflow

Caption: General workflow for in vitro experiments.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is to determine the effect of this compound on cell viability.

Materials:

-

Cells expressing the P2Y6 receptor

-

Complete culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium from the stock solution. Final concentrations may range from 1 nM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for the desired experimental period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Chemotaxis Assay (Boyden Chamber Assay)

This protocol is to assess the effect of this compound on cell migration.

Materials:

-

Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (pore size appropriate for the cell type)

-

Cells of interest (e.g., neutrophils, macrophages, or cancer cells)

-

Serum-free culture medium

-

This compound

-

Chemoattractant (positive control, e.g., fMLP for neutrophils)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Culture cells to be tested and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

Prepare solutions of this compound in serum-free medium at various concentrations (e.g., 100 nM, 1 µM, 10 µM). Include a negative control (serum-free medium alone) and a positive control.

-

Add 600 µL of the this compound solutions or controls to the lower wells of the chemotaxis chamber.

-

Place the porous membrane over the lower wells.

-

Add 200 µL of the cell suspension to the upper chamber of each well.

-

Incubate the chamber at 37°C in a 5% CO2 incubator for a period sufficient for cell migration (e.g., 1-4 hours, depending on the cell type).

-

After incubation, remove the membrane. Scrape the cells from the upper surface of the membrane.

-

Fix and stain the cells that have migrated to the lower surface of the membrane.

-

Count the number of migrated cells in several high-power fields under a microscope.

-

Express the results as the number of migrated cells per field or as a chemotactic index (fold increase over the negative control).

Protocol 3: Cytokine Release Assay (ELISA)

This protocol is to measure the effect of this compound on the release of specific cytokines (e.g., IL-6, IL-8).

Materials:

-

Cells of interest (e.g., macrophages, epithelial cells)

-

24-well cell culture plates

-

Complete culture medium

-

This compound

-

LPS or other inflammatory stimulus (if co-stimulation is required)

-

ELISA kit for the cytokine of interest

-

Microplate reader

Procedure:

-

Seed cells in a 24-well plate at an appropriate density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound. If applicable, co-stimulate with another agent like LPS. Include appropriate controls.

-

Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) to allow for cytokine production and release.

-

After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Perform the ELISA for the target cytokine according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader.

-

Calculate the concentration of the cytokine in each sample based on a standard curve.

Concluding Remarks

This compound is a valuable pharmacological tool for the specific activation of the P2Y6 receptor in in vitro settings. By using the protocols and data provided in these application notes, researchers can effectively investigate the diverse cellular functions mediated by P2Y6 signaling. It is essential to carefully select the appropriate cell system and optimize experimental conditions, such as concentration and incubation time, to obtain reliable and reproducible results. Always remember that this compound is a P2Y6 agonist and not a P2Y14 antagonist.

References

- 1. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. lupinepublishers.com [lupinepublishers.com]

- 4. Macrophage P2Y6 Receptor Signaling Selectively Activates NFATC2 and Suppresses Allergic Lung Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. P2Y Receptor | DC Chemicals [dcchemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. documentsdelivered.com [documentsdelivered.com]

Protocol for dissolving and preparing 3-phenacyl-UDP for assays.

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenacyl-UDP is a potent and selective agonist for the P2Y6 receptor, a G-protein coupled receptor (GPCR) involved in various physiological and pathophysiological processes. Activation of the P2Y6 receptor by agonists like this compound leads to the mobilization of intracellular calcium, making it a valuable tool for studying receptor function and for screening potential therapeutic agents. These application notes provide detailed protocols for the dissolution, preparation, and use of this compound in common in vitro assays.

Chemical Properties

| Property | Value |

| Synonyms | Nthis compound, 3-(2-Oxo-2-phenylethyl)-uridine-5'-diphosphate |

| Molecular Formula | C₁₇H₂₀N₂O₁₃P₂ (as free acid) |

| Molecular Weight | 522.29 g/mol (as free acid) |

| Form | Typically supplied as a disodium salt, either as a pre-dissolved aqueous solution or a lyophilized solid. |

| Solubility | The disodium salt is soluble in water.[1] Many suppliers provide it as a 10 mM aqueous solution.[1] |

| Storage | Store at -20°C.[1] |

| Stability | Stable for at least 12 months when stored correctly at -20°C.[1] Short-term exposure to ambient temperature (up to one week) is generally acceptable.[1] |

| Purity | Typically ≥95% as determined by HPLC. |

| Spectroscopic Properties | λmax: 249 nm, ε: 16.3 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5) |

Experimental Protocols

Preparation of this compound Stock Solution (from Lyophilized Powder)

This protocol describes the preparation of a 10 mM stock solution of this compound disodium salt.

Materials:

-

This compound disodium salt (lyophilized powder)

-

Nuclease-free water (molecular biology grade)

-

Sterile, conical microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Pre-equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

-

Reconstitution: Briefly centrifuge the vial to ensure all the powder is at the bottom. Add the appropriate volume of nuclease-free water to achieve a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM solution from a vial containing 5.66 mg of the disodium salt (MW: ~566.25 g/mol ), add 1 mL of nuclease-free water.

-

Dissolution: Vortex the solution gently for 1-2 minutes until the powder is completely dissolved.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. For long-term storage (several months), -80°C is recommended.

Protocol for a P2Y6 Receptor-Mediated Calcium Mobilization Assay

This protocol outlines a typical fluorescence-based assay to measure the activation of the P2Y6 receptor by this compound in a cell line expressing the receptor.

Materials:

-

HEK293 or CHO cells stably expressing the human P2Y6 receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well, black-walled, clear-bottom cell culture plates

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127 (optional, to aid dye loading)

-

Assay Buffer: Krebs buffer (120 mM NaCl, 5 mM KCl, 0.62 mM MgSO₄, 1.8 mM CaCl₂, 10 mM HEPES, 6 mM glucose, pH 7.4) or Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

-

Probenecid (optional, to prevent dye leakage from cells)

-

This compound stock solution (10 mM)

-